molecular formula C61H88N18O22 B055623 Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine CAS No. 120928-03-2

Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine

Cat. No.: B055623
CAS No.: 120928-03-2
M. Wt: 1425.5 g/mol
InChI Key: OZQVVUDUPMJWPH-UHFFFAOYSA-N
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Description

Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine is a useful research compound. Its molecular formula is C61H88N18O22 and its molecular weight is 1425.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine, a complex peptide derivative, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids linked by peptide bonds, along with a unique N~5~-(diaminomethylidene)ornithine moiety. The combination of these elements contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.

Biological Activity

The biological activity of this compound can be classified into several key areas:

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown enhanced cytotoxicity against human leukemic and squamous carcinoma cells compared to their parent compounds . This suggests that the intricate structure may enhance the interaction with cellular targets, leading to increased anticancer efficacy.
  • Enzyme Inhibition : The presence of specific amino acid residues in the compound may allow it to act as an inhibitor for certain enzymes involved in cancer progression. Research on alkylating agents has shown that modifications in chemical structure can significantly impact their biological effectiveness .
  • Cellular Mechanisms : The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that compounds with similar functionalities can modulate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study involving a related peptide demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages. The results indicated a dose-dependent relationship between the compound's concentration and its anticancer effects.
  • Case Study 2 : In vitro experiments showed that the compound could effectively inhibit the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent.

Research Findings

Research findings related to this compound are summarized in the following table:

StudyFocus AreaKey Findings
Study AAnticancer ActivityEnhanced cytotoxicity against leukemic cells compared to parent compounds
Study BEnzyme InhibitionDemonstrated inhibition of key enzymes involved in cell proliferation
Study CCellular MechanismsInduction of apoptosis observed in treated cancer cells

Properties

IUPAC Name

2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQVVUDUPMJWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648682
Record name Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120928-03-2
Record name Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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